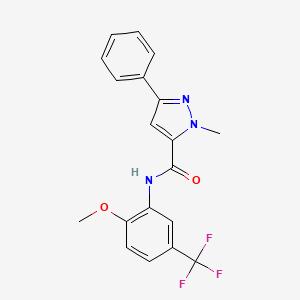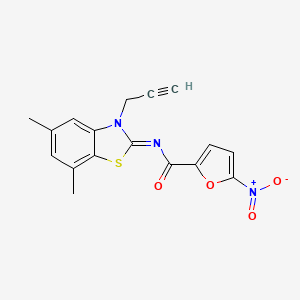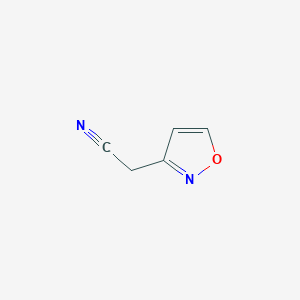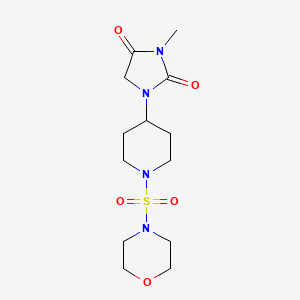
3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound . It’s important to note that the piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15N3O2.ClH/c1-12-8(13)7(11-9(12)14)6-2-4-10-5-3-6;/h6-7,10H,2-5H2,1H3,(H,11,14);1H . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds derived from the condensation of iminodiacetic acid with various amines, including morpholine, have shown good anticancer activity against multiple cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells. This demonstrates the potential utility of similar compounds in the development of anticancer therapies (Kumar et al., 2013).
Biodynamic Agents
The synthesis of novel imidazo[1,2-b]isoxazoles and their Mannich bases, incorporating morpholine, highlights the potential of these compounds as biodynamic agents, suggesting possible applications in medicinal chemistry for drug development (Rajanarendar et al., 2015).
Polycyclic Imidazolidinones Synthesis
A study on the synthesis of polycyclic imidazolidinone derivatives through redox-annulations using morpholine among other cyclic secondary amines, indicates these compounds' relevance in synthetic organic chemistry, possibly extending to pharmaceutical applications (Zhu et al., 2017).
Histamine H3 Antagonists
Research into 4-phenoxypiperidines, incorporating elements structurally related to morpholine, demonstrated potent H3 receptor antagonist activity. This suggests potential applications in treating disorders associated with histamine activity, such as sleep disorders (Dvorak et al., 2005).
Antioxidant Evaluation
A study on the synthesis of pyrazolopyridine derivatives involving morpholine showed that some compounds exhibited promising antioxidant activities. This suggests their potential utility in developing treatments or supplements to mitigate oxidative stress (Gouda, 2012).
Propiedades
IUPAC Name |
3-methyl-1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-12(18)10-17(13(14)19)11-2-4-15(5-3-11)23(20,21)16-6-8-22-9-7-16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGVFOSPKYMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
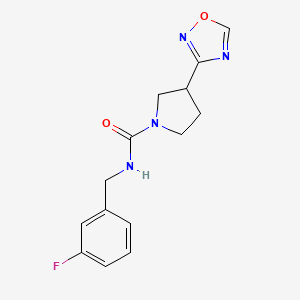
![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)
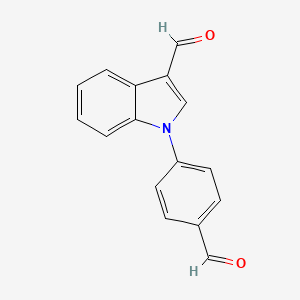
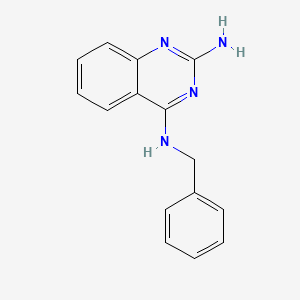
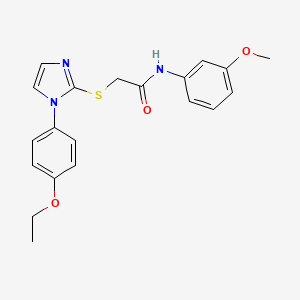
![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)
![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)
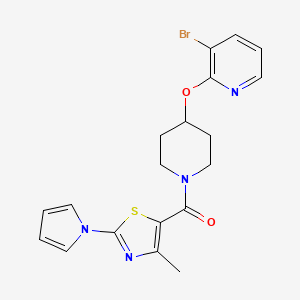
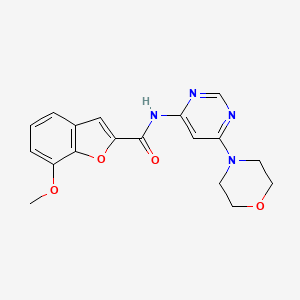
![2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2610236.png)
